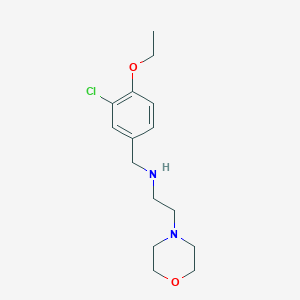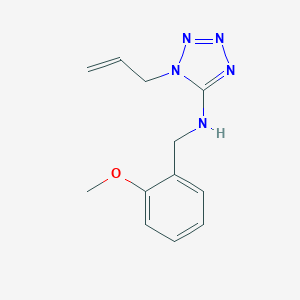
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine, also known as CHEMBL215575, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzylamines and has shown promising results in various studies.
作用機序
The exact mechanism of action of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine is not fully understood. However, studies have shown that this compound interacts with specific receptors in the brain and other organs, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of enzymes, and the regulation of gene expression. These effects may contribute to the potential therapeutic benefits of this compound.
実験室実験の利点と制限
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has several advantages for use in lab experiments, including its stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for the study of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine. These include further studies on its mechanism of action, the development of more potent derivatives, and the exploration of its potential applications in the treatment of other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its therapeutic potential.
合成法
The synthesis of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine involves the reaction of 3-chloro-4-ethoxybenzaldehyde with morpholine and ethylenediamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C15H23ClN2O2 |
|---|---|
分子量 |
298.81 g/mol |
IUPAC名 |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23ClN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3 |
InChIキー |
AJHJQSGICDEJEN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
正規SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)



![N-{3-[(4-fluorobenzyl)oxy]benzyl}-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275493.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)
